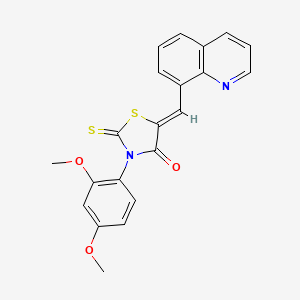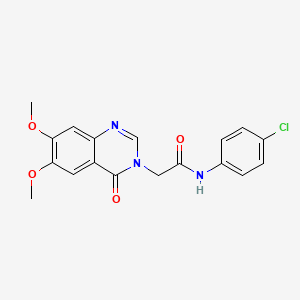![molecular formula C22H31N5OS B12190785 2-[(4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one](/img/structure/B12190785.png)
2-[(4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one is a complex organic compound that features a triazole ring, a piperazine ring, and various functional groups. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Sulfanyl Group: This step may involve nucleophilic substitution reactions.
Formation of the Piperazine Ring: This can be synthesized through cyclization of appropriate diamines.
Final Coupling: The final step involves coupling the triazole and piperazine intermediates under specific conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:
Optimization of Reaction Conditions: Temperature, solvent, and reaction time are optimized.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group.
Reduction: Reduction reactions may target the triazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a drug candidate for various diseases.
Industry: Used in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds may:
Bind to Enzymes: Inhibit or activate specific enzymes.
Interact with Receptors: Modulate receptor activity.
Affect Cellular Pathways: Influence signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
2-[(4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one: Similar in structure but with different substituents.
Other Triazole Derivatives: Compounds with a triazole ring and various functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which may confer unique biological activities and chemical properties.
Properties
Molecular Formula |
C22H31N5OS |
|---|---|
Molecular Weight |
413.6 g/mol |
IUPAC Name |
2-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-1-[4-[(4-propan-2-ylphenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C22H31N5OS/c1-16(2)19-6-4-18(5-7-19)14-25-10-12-26(13-11-25)21(28)15-29-22-24-23-17(3)27(22)20-8-9-20/h4-7,16,20H,8-15H2,1-3H3 |
InChI Key |
BQUPQCFBNZWRJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1C2CC2)SCC(=O)N3CCN(CC3)CC4=CC=C(C=C4)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}benzamide](/img/structure/B12190703.png)
![4-[2-(4-Phenylpiperazinyl)pteridin-4-yl]morpholine](/img/structure/B12190709.png)
![(4E)-5-(4-fluorophenyl)-4-{hydroxy[4-(2-methylpropoxy)phenyl]methylidene}-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12190711.png)
![6-{[(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}hexanoic acid](/img/structure/B12190716.png)
![2-{[2-(2-methoxyphenoxy)ethyl]amino}-1-(3-phenyl-3,4-dihydro-2H-1,4-benzothiazin-4-yl)ethan-1-one](/img/structure/B12190723.png)
![2-{[1-(2,4-dichlorophenyl)ethyl]amino}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B12190726.png)

![1-[(2-methyl-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid](/img/structure/B12190739.png)
![N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide](/img/structure/B12190747.png)




![[(4-Chloro-2,5-dimethylphenyl)sulfonyl]cycloheptylamine](/img/structure/B12190776.png)
